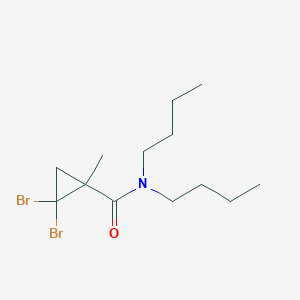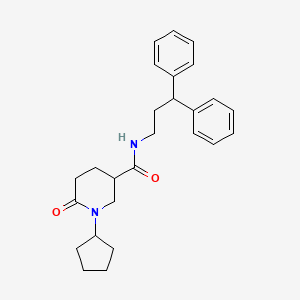![molecular formula C18H19ClN2O4 B6077072 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)
2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate, also known as ECA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ECA is a white to off-white powder that is soluble in organic solvents and has a molecular weight of 429.9 g/mol.
Mecanismo De Acción
2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate inhibits the activity of thymidylate synthase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a crucial step in the synthesis of DNA. As a result, the growth and proliferation of cancer cells are disrupted.
Biochemical and Physiological Effects:
2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate in lab experiments is its specificity for thymidylate synthase. This makes it a useful tool for studying the role of this enzyme in DNA synthesis and cell proliferation. However, one limitation of using 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate is that it can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several areas of research that could benefit from further study of 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate. One area is the development of new cancer therapies that target thymidylate synthase. Another area is the study of 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate's effects on other enzymes and pathways involved in DNA synthesis and cell proliferation. Additionally, further research is needed to determine the safety and efficacy of 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate in humans, which could pave the way for its use as a potential anticancer drug.
Métodos De Síntesis
The synthesis of 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate involves the reaction of 4-chlorobenzoic acid with ethoxyethylamine to form 4-chlorobenzoyl ethoxyethylamide. This intermediate is then reacted with phosgene and 4-aminobenzoic acid to form 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate.
Aplicaciones Científicas De Investigación
2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate acts by inhibiting the activity of an enzyme called thymidylate synthase, which is essential for the synthesis of DNA. By inhibiting this enzyme, 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate disrupts the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
2-ethoxyethyl 4-[(4-chlorophenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-2-24-11-12-25-17(22)13-3-7-15(8-4-13)20-18(23)21-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQNKXSCMCAYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethyl 4-(3-(4-chlorophenyl)ureido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6076991.png)

![methyl 2-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6077012.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)
![2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)

![2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6077027.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B6077038.png)
![[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6077059.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6077067.png)


![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B6077081.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6077089.png)